molecular formula C10H20N2O B2711552 N-(Sec-butyl)piperidine-4-carboxamide CAS No. 884497-62-5

N-(Sec-butyl)piperidine-4-carboxamide

Cat. No.: B2711552
CAS No.: 884497-62-5
M. Wt: 184.283
InChI Key: DYFRVVYYUVJLHC-UHFFFAOYSA-N
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Description

N-(Sec-butyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Sec-butyl)piperidine-4-carboxamide typically involves the reaction of piperidine with sec-butylamine and a carboxylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(Sec-butyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-(Sec-butyl)piperidine-4-amine.

    Substitution: N-(Substituted)piperidine-4-carboxamide.

Scientific Research Applications

Chemistry: N-(Sec-butyl)piperidine-4-carboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions between piperidine-based compounds and biological targets.

Medicine: this compound has potential applications in drug development. It is investigated for its pharmacological properties, including its ability to modulate neurotransmitter receptors and its potential as an analgesic or anesthetic agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Sec-butyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in pain perception and signal transduction pathways. The exact molecular targets and pathways are still under investigation, but it is thought to influence the central nervous system by altering neurotransmitter release and receptor binding.

Comparison with Similar Compounds

  • N-(Sec-butyl)piperidine-4-carboxamide hydrochloride
  • This compound dihydrochloride
  • This compound N-oxide

Comparison: this compound is unique due to its specific sec-butyl substitution, which imparts distinct physicochemical properties compared to its analogs. The presence of the sec-butyl group influences its solubility, reactivity, and biological activity, making it a valuable compound for various applications. Its derivatives, such as the hydrochloride and dihydrochloride forms, offer different solubility profiles and stability, which can be advantageous in specific research and industrial contexts.

Properties

IUPAC Name

N-butan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-8(2)12-10(13)9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFRVVYYUVJLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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